molecular formula C17H17BrN4O B433441 6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 305862-96-8

6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B433441
CAS No.: 305862-96-8
M. Wt: 373.2g/mol
InChI Key: DUMBEZRCZZCZLR-UHFFFAOYSA-N
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Description

6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, malononitrile, and hydrazine hydrate in the presence of a catalyst. Various catalysts such as CoCeO2 nanoparticles , nano-eggshell/Ti(IV) , and choline chloride/thiourea have been used to facilitate this reaction. The reaction is usually carried out in an aqueous medium or under solvent-free conditions to promote green chemistry principles .

Industrial Production Methods

The high yields, short reaction times, and reusability of catalysts make these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for its anticancer properties .

Comparison with Similar Compounds

Properties

CAS No.

305862-96-8

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H17BrN4O/c1-17(2,3)14-13-12(9-4-6-10(18)7-5-9)11(8-19)15(20)23-16(13)22-21-14/h4-7,12H,20H2,1-3H3,(H,21,22)

InChI Key

DUMBEZRCZZCZLR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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